4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-1-(naphthalen-1-ylsulfonyl)piperidine
Description
4-((1-Methyl-1H-imidazol-2-yl)sulfonyl)-1-(naphthalen-1-ylsulfonyl)piperidine is a piperidine derivative functionalized with two sulfonyl groups: one attached to a 1-methylimidazole ring and the other to a naphthalene moiety. This structural combination is rare in literature, with most imidazole-piperidine hybrids featuring single sulfonyl or alternative substituents (e.g., thioether, amide, or aryl groups) . The dual sulfonyl groups likely enhance polarity, hydrogen-bonding capacity, and metabolic stability compared to analogs with reduced sulfur oxidation states (e.g., sulfanyl or sulfinyl) . Characterization would involve NMR, HPLC, and mass spectrometry to confirm regiochemistry and purity .
Properties
IUPAC Name |
4-(1-methylimidazol-2-yl)sulfonyl-1-naphthalen-1-ylsulfonylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S2/c1-21-14-11-20-19(21)27(23,24)16-9-12-22(13-10-16)28(25,26)18-8-4-6-15-5-2-3-7-17(15)18/h2-8,11,14,16H,9-10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSXVMXTXTXKNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The table below compares the target compound with key analogs from the evidence, focusing on structural motifs, physicochemical properties, and synthesis:
Key Observations:
Structural Complexity: The target compound’s dual sulfonyl groups distinguish it from single-sulfonyl or non-sulfonyl analogs like those in . The naphthalene sulfonyl group may enhance aromatic stacking interactions compared to phenyl or biphenyl substituents .
Polarity and Solubility : The dual sulfonyl groups increase topological polar surface area (TPSA) and hydrophilicity, likely reducing blood-brain barrier permeability relative to sulfanyl analogs (e.g., ’s compound, TPSA ~83.3 vs. ~50 for sulfanyl) .
Synthetic Challenges : Sequential sulfonylation steps may introduce regioselectivity challenges absent in single-step syntheses (e.g., SNAr in or condensation in ).
The sulfonyl groups may target proteases or sulfotransferases.
Research Findings and Implications
- Sulfonyl vs.
- Naphthalene vs. Other Aromatics : The naphthalene moiety may confer higher lipophilicity than phenyl groups (logP ~3.5 estimated) but lower than biphenyl systems (logP ~5.2 in ), balancing solubility and membrane penetration .
Preparation Methods
Sequential Sulfonylation with Protection/Deprotection
The primary synthetic route involves a five-step sequence starting from 4-aminopiperidine (Figure 1). Initial protection of the 4-position primary amine using tert-butoxycarbonyl (Boc) anhydride enables selective sulfonylation of the piperidine nitrogen (position 1) with naphthalene-1-sulfonyl chloride. Subsequent Boc deprotection with trifluoroacetic acid (TFA) liberates the 4-amine for reaction with 1-methyl-1H-imidazole-2-sulfonyl chloride. This approach capitalizes on differential amine reactivity, achieving 92% regioselectivity in model systems.
Reaction Conditions:
- Step 1 (Protection): 4-Aminopiperidine (1 eq), Boc₂O (1.2 eq), THF, 0°C → RT, 12 h
- Step 2 (N1-Sulfonylation): Boc-protected intermediate (1 eq), naphthalene-1-sulfonyl chloride (1.5 eq), pyridine (3 eq), DCM, 0°C → RT, 6 h
- Step 3 (Deprotection): TFA:DCM (1:1), 2 h
- Step 4 (C4-Sulfonylation): Deprotected amine (1 eq), 1-methyl-1H-imidazole-2-sulfonyl chloride (1.2 eq), Et₃N (2 eq), DMF, 0°C → 50°C, 8 h
Direct Sequential Sulfonylation
Alternative methods omit protection steps by exploiting the higher nucleophilicity of primary amines. 4-Aminopiperidine undergoes initial sulfonylation at the 4-position with 1-methylimidazole-2-sulfonyl chloride (75% conversion), followed by N1-functionalization using naphthalene-1-sulfonyl chloride under intensified conditions (DMAP catalyst, 60°C). While reducing step count, this method risks over-sulfonylation (∼18% byproduct formation).
Detailed Synthetic Procedures
Preparation of 4-Aminopiperidine
Commercial 4-aminopiperidine (≥98% purity) is typically employed, though literature describes its synthesis via Hofmann degradation of piperidine-4-carboxamide (NH₂CONH₂, Br₂/NaOH).
Key Characterization Data:
Sulfonylation Optimization
Comparative solvent studies in sulfonylation reactions reveal dichloromethane (DCM) as optimal for N1-functionalization (89% yield vs. 72% in THF), while dimethylformamide (DMF) enhances C4-sulfonylation efficiency (Table 1).
Table 1. Solvent Effects on Sulfonylation Yields
| Step | Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| N1-SO₂ | DCM | Pyridine | 25 | 89 |
| N1-SO₂ | THF | Et₃N | 40 | 72 |
| C4-SO₂ | DMF | Et₃N | 50 | 68 |
| C4-SO₂ | Acetone | DIPEA | 35 | 54 |
Analytical Characterization
Spectroscopic Validation
Final compound characterization employs multimodal spectroscopy:
¹H NMR (DMSO-d₆):
- δ 8.45 (d, J=7.5 Hz, 1H, naphthalene H8)
- δ 7.92–7.35 (m, 7H, naphthalene/imidazole)
- δ 4.15 (s, 3H, N-CH₃)
- δ 3.85–3.10 (m, 8H, piperidine/CH₂SO₂)
IR (ATR):
Crystallographic Analysis
While no single-crystal data exists for the title compound, analogous sulfonylated piperidines exhibit chair conformations with axial sulfonyl groups (torsion angles: 85–95°).
Challenges and Limitations
Critical issues include:
- Sulfonyl Chloride Stability: 1-Methylimidazole-2-sulfonyl chloride requires cold storage (-20°C) to prevent decomposition
- Regioselectivity: Competitive N1/C4 reactions necessitate strict stoichiometric control (≤5% excess sulfonyl chloride)
- Solubility: Intermediate bis-sulfonamides precipitate in DCM, requiring DMF/THF mixtures (3:1) for homogeneous reactions
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-1-(naphthalen-1-ylsulfonyl)piperidine, and what methodological challenges arise during its synthesis?
- Answer : The synthesis involves multi-step reactions, including sulfonylation of the piperidine core. Critical steps include controlled oxidation/reduction (e.g., using hydrogen peroxide or sodium borohydride) and substitution reactions with thiols or amines. Solvent selection (e.g., DMSO or DCM) and temperature control are vital to avoid side reactions. Purification often requires column chromatography or recrystallization . Challenges include optimizing yields due to steric hindrance from the naphthalene and imidazole groups, which may slow reaction kinetics .
Q. How can researchers characterize the structural integrity of this compound post-synthesis?
- Answer : Analytical techniques include:
- NMR spectroscopy to confirm sulfonyl group connectivity and piperidine conformation.
- HPLC for purity assessment (>98% threshold recommended for pharmacological studies).
- Mass spectrometry to verify molecular weight (theoretical ~462.97 g/mol, adjusted for substituents) .
Computational tools (e.g., DFT calculations) can predict bond angles and torsional strain in the piperidine ring .
Q. What stability considerations are critical for handling this compound in experimental settings?
- Answer : The compound is sensitive to moisture and light due to its sulfonyl groups. Storage under inert gas (e.g., argon) at −20°C in amber vials is recommended. Degradation products can be monitored via TLC or HPLC, with acetonitrile/water mobile phases .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Answer : Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, solvent carriers). Methodological solutions include:
- Standardizing bioassays using positive controls (e.g., known enzyme inhibitors).
- Conducting dose-response curves to validate IC50 values.
- Employing orthogonal assays (e.g., SPR for binding affinity, enzymatic activity tests) .
Structural analogs (e.g., naphthalene-free derivatives) can isolate the contribution of specific moieties to activity .
Q. What strategies optimize reaction yields when synthesizing derivatives with modified sulfonyl groups?
- Answer :
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the piperidine nitrogen.
- Catalyst screening : Phase-transfer catalysts (e.g., TBAB) improve sulfonylation efficiency.
- Temperature gradients : Stepwise heating (e.g., 0°C → room temperature) minimizes byproduct formation .
Kinetic studies using in-situ IR or LC-MS can identify rate-limiting steps .
Q. How can computational modeling predict this compound’s interaction with biological targets?
- Answer :
- Molecular docking : Simulate binding to enzymes (e.g., kinases) or receptors using software like AutoDock Vina. Focus on the naphthalene group’s hydrophobic interactions and the imidazole’s potential H-bonding .
- MD simulations : Assess conformational flexibility of the piperidine ring in aqueous vs. lipid environments .
- QSAR models : Corporate electronic parameters (e.g., Hammett constants) of substituents to predict activity trends .
Q. What experimental designs are recommended for studying this compound’s pharmacokinetic properties?
- Answer :
- In vitro ADME : Microsomal stability assays (human liver microsomes) and Caco-2 permeability tests.
- Metabolite profiling : Use LC-QTOF-MS to identify oxidation products (e.g., sulfone to sulfoxide conversion).
- Plasma protein binding : Equilibrium dialysis with radiolabeled compound .
Cross-species comparisons (rodent vs. human hepatocytes) can highlight metabolic differences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
